ギトキシン
概要
説明
ジトキシンは、化学式
C41H64O14
を持つ強心性配糖体です。これは、一般的にウーリーフォックスグローブとして知られる植物、Digitalis lanataから得られる結晶性のステロイド配糖体です。 ジトキシンは、ジゴキシンやジギトキシンなどの他の強心性配糖体と構造的に類似しており、心臓、特に特定の心臓疾患の治療における強力な効果で知られています .科学的研究の応用
Gitoxin has a wide range of applications in scientific research:
Chemistry: Gitoxin is used as a starting material for the synthesis of other cardiac glycosides and their derivatives.
Biology: It is used to study the effects of cardiac glycosides on cellular processes, particularly in cardiac cells.
Medicine: Gitoxin is investigated for its potential therapeutic effects in treating heart conditions such as atrial fibrillation and heart failure.
Industry: Gitoxin and its derivatives are used in the pharmaceutical industry to develop new drugs with improved efficacy and safety profiles
作用機序
ジトキシンは、細胞膜全体の電気化学的勾配の維持に不可欠なナトリウム-カリウムATPase酵素を阻害することで、その効果を発揮します。この阻害は、細胞内ナトリウムレベルの上昇につながり、次にナトリウム-カルシウム交換体を通じたカルシウムイオンの流入を促進します。 細胞内カルシウムの増加は、心臓筋の収縮を強化し、ジトキシンを特定の心臓疾患の治療に効果的にします .
生化学分析
Biochemical Properties
Gitoxin inhibits Na+/K±ATPase in an isoform-specific biphasic manner . It interacts with the high- and low-affinity human erythrocyte isoenzymes and the high- and low-affinity porcine cerebral cortex isoenzymes .
Cellular Effects
Gitoxin increases contractility and rhythmicity in isolated guinea pig heart in a concentration-dependent manner . It influences cell function by modulating the activity of Na+/K±ATPase, which plays a crucial role in maintaining the electrochemical gradient necessary for functions such as signal transduction, nutrient uptake, and cell volume regulation .
Molecular Mechanism
The mechanism of action of Gitoxin involves its binding to Na+/K±ATPase, inhibiting the enzyme’s activity . This inhibition disrupts the balance of sodium and potassium ions in the cell, leading to increased intracellular calcium concentrations, which in turn enhances cardiac contractility .
Temporal Effects in Laboratory Settings
The effects of Gitoxin on cellular function have been observed over time in laboratory settings
Dosage Effects in Animal Models
The effects of Gitoxin vary with different dosages in animal models .
Metabolic Pathways
Gitoxin is involved in the metabolic pathway related to the activity of Na+/K±ATPase . It interacts with this enzyme, affecting the balance of sodium and potassium ions in the cell .
準備方法
合成経路および反応条件
ジトキシンは、Digitalis lanataに含まれる別の配糖体であるラナトシドBの加水分解によって合成することができます。このプロセスには、次の手順が含まれます。
抽出: ラナトシドBは、Digitalis lanataの葉から抽出されます。
加水分解: ラナトシドBは、酸性条件下で加水分解され、ジトキシンが生成されます。この反応には通常、塩酸などの強酸が必要で、完全な加水分解を確保するために高温で行われます。
工業生産方法
ジトキシンの工業生産には、Digitalis lanataからの大規模な抽出と、純粋な化合物を得るための結晶化やクロマトグラフィーなどの精製プロセスが含まれます。 抽出と精製の効率は、ジトキシンの高収率と純度を確保するために重要です .
化学反応の分析
反応の種類
ジトキシンは、次のようないくつかの種類の化学反応を起こします。
酸化: ジトキシンは酸化されて、さまざまな酸化誘導体を形成する可能性があり、これらは異なる薬理学的特性を持つ可能性があります。
還元: 還元反応は、ジトキシンの配糖体結合を修飾することができ、その活性を変化させる可能性があります。
置換: 置換反応は、配糖体部分で起こり、新しい配糖体誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: さまざまな求核剤を制御された条件下で使用する、配糖体結合の置換に使用することができます。
主要な生成物
これらの反応から生成される主要な生成物には、ジトキシンのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれ潜在的に独自の薬理学的特性を持っています .
科学研究への応用
ジトキシンは、科学研究において幅広い用途があります。
化学: ジトキシンは、他の強心性配糖体とその誘導体の合成の出発物質として使用されます。
生物学: 心臓細胞で特に、強心性配糖体が細胞プロセスに及ぼす影響を研究するために使用されます。
医学: ジトキシンは、心房細動や心不全などの心臓疾患の治療における潜在的な治療効果について調査されています。
類似化合物との比較
類似化合物
ジゴキシン: 作用機序が似ていますが、薬物動態が異なる別の強心性配糖体。
ジギトキシン: ジゴキシンに似ていますが、半減期が長く、代謝経路が異なります。
ジトキシンの独自性
ジトキシンは、他の強心性配糖体と比較して、特定の結合親和性と効力でユニークです。 その独特の薬物動態プロファイルは、他の配糖体がそれほど効果的でない可能性のある特定の治療用途に役立つ化合物となっています .
ジトキシンのユニークな特性と幅広い用途は、科学研究と臨床診療の両方で重要な化合物となっています。特定の分子経路を通じて心臓機能を調節する能力は、心臓病の治療薬としての可能性を示しています。
特性
IUPAC Name |
3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14,16-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O14/c1-19-36(47)27(42)14-33(50-19)54-38-21(3)52-34(16-29(38)44)55-37-20(2)51-32(15-28(37)43)53-24-8-10-39(4)23(13-24)6-7-26-25(39)9-11-40(5)35(22-12-31(46)49-18-22)30(45)17-41(26,40)48/h12,19-21,23-30,32-38,42-45,47-48H,6-11,13-18H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDZKPBAOKJBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)O)O)C)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871908 | |
Record name | 3-{[2,6-Dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl-(1->4)-2,6-dideoxyhexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4562-36-1 | |
Record name | Gitoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Gitoxin?
A1: Gitoxin, like other cardiac glycosides, primarily targets the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular electrochemical gradients. []
Q2: How does Gitoxin binding to Na+/K+-ATPase affect cardiac muscle contractility?
A2: By inhibiting the Na+/K+-ATPase, Gitoxin indirectly increases intracellular calcium levels. This occurs because the sodium-calcium exchanger, which normally removes calcium from the cell, becomes less efficient in the presence of elevated intracellular sodium. Increased calcium enhances the contractile force of cardiac muscle cells, leading to a positive inotropic effect. []
Q3: What is the molecular formula and weight of Gitoxin?
A3: The molecular formula of Gitoxin is C41H64O14, and its molecular weight is 780.94 g/mol. []
Q4: Does Gitoxin exhibit characteristic spectroscopic properties?
A4: Yes, Gitoxin, like other cardiac glycosides, exhibits a characteristic UV absorbance maximum at 308 nm in ethanol (log ε = 2.08), attributed to the α, β-unsaturated lactone ring. Additionally, its infrared spectrum shows absorption bands characteristic of ketone (5.7 μm) and double bond (6.12 μm) functionalities. []
Q5: Is there a difference in the fluorescence properties between different sources of Gitoxin?
A5: Research has shown that there can be variations in fluorescence properties between Gitoxin obtained from different manufacturers. While some samples exhibited fluorescence under UV light after treatment with trichloroacetic acid, others did not. This difference is not attributed to impurities like Gitoxin but might indicate subtle structural variations. []
Q6: Are there specific challenges in formulating Gitoxin for therapeutic use?
A6: Yes, Gitoxin's therapeutic application has been limited due to its poor solubility in aqueous solutions, hindering its bioavailability following oral administration. [, ]
Q7: What strategies have been explored to improve the bioavailability of Gitoxin?
A7: Researchers have investigated the use of sodium escinate as a potential excipient to enhance Gitoxin's solubility and bioavailability in solid dosage forms. []
Q8: Have computational methods been applied to study Gitoxin and its derivatives?
A9: While specific computational studies on Gitoxin itself are limited within the provided research papers, structure-activity relationship (SAR) studies have been conducted on its derivatives, suggesting that modifications at the 16α-OH group can significantly influence potency without affecting its impact on cardiac rhythm. []
Q9: Can structural modifications of Gitoxin selectively affect its vascular and cardiac effects?
A11: Yes, studies show that certain structural modifications of Gitoxin, particularly nitration at the 3'' position, can result in compounds with reduced vascular contractile effects while maintaining their positive inotropic action on cardiac muscle. This finding has significant implications for developing cardiac glycosides with improved safety profiles. [, ]
Q10: Have prodrug strategies been explored to improve Gitoxin's therapeutic profile?
A13: Yes, penta-acetyl-gitoxin (Pengitoxin) has been investigated as a potential prodrug of Gitoxin. This acetylated derivative exhibits improved solubility and oral absorption, undergoing rapid de-acetylation in vivo to release the active Gitoxin. This approach highlights the potential of prodrug design for enhancing the therapeutic application of Gitoxin. []
Q11: What analytical techniques are commonly employed for Gitoxin analysis?
A14: Various methods are used for Gitoxin analysis, including: - Thin-layer chromatography (TLC): Used for separating and identifying Gitoxin and its metabolites in biological samples. [, , ] - Paper chromatography: Historically used for separating cardiac glycosides like Gitoxin, digitoxin, and gitaloxin in plant extracts. [, ] - High-performance liquid chromatography (HPLC): Offers enhanced separation and sensitivity for quantifying Gitoxin and its metabolites in biological samples. [] - Radioimmunoassay (RIA): Utilized for quantifying Gitoxin and its metabolites in plasma and urine samples. [, , , , ] - Liquid chromatography-electrospray-mass spectrometry (LC-ES-MS): A highly specific and sensitive method for identifying and quantifying Gitoxin and its metabolites in biological matrices. []
Q12: Are there specific challenges in analyzing Gitoxin in biological samples?
A12: Yes, accurate Gitoxin analysis can be challenging due to: - Low therapeutic concentrations in plasma and tissues. - The presence of metabolites that may interfere with analysis. - The need for sensitive and specific analytical methods to differentiate Gitoxin from other structurally similar cardiac glycosides.
Q13: What research tools and resources are crucial for advancing Gitoxin research?
A13: Key resources include: - Access to pure Gitoxin and its derivatives. - Reliable antibodies and analytical standards for accurate quantification. - Well-characterized animal models for studying its pharmacological and toxicological effects. - Advanced analytical instruments like LC-MS and HPLC for sensitive and specific detection.
Q14: When was Gitoxin first isolated and characterized?
A17: While the exact date of its discovery is not mentioned in the provided research papers, Gitoxin has been recognized as a constituent of Digitalis purpurea for a significant period, with its pharmacological properties being investigated since at least the mid-20th century. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。